molecular formula C20H19N3O4S B2674229 2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 329906-56-1

2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2674229
CAS No.: 329906-56-1
M. Wt: 397.45
InChI Key: HPBPTGMPZCROFZ-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b]thiophene-3-carboxamide core substituted with a 4-(2,5-dioxopyrrolidin-1-yl)benzamido group. Its structure combines a bicyclic thiophene system with a pyrrolidinone-containing benzamide moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c21-18(26)17-13-3-1-2-4-14(13)28-20(17)22-19(27)11-5-7-12(8-6-11)23-15(24)9-10-16(23)25/h5-8H,1-4,9-10H2,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBPTGMPZCROFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of bioactive compounds that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core and a dioxopyrrolidine moiety. The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a molecular weight of approximately 368.44 g/mol. Its unique structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Anti-inflammatory Activity
    • Studies have indicated that derivatives of tetrahydrobenzo[b]thiophene possess significant anti-inflammatory properties. These compounds inhibit the activation of NF-κB and MAPK signaling pathways in macrophages, leading to reduced secretion of pro-inflammatory cytokines such as TNF-α and IL-6 .
    • In vivo experiments demonstrated that these compounds can effectively reduce paw edema in rat models, showcasing their potential as anti-inflammatory agents comparable to established drugs like Indomethacin .
  • Monoclonal Antibody Production Enhancement
    • A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide , was found to enhance monoclonal antibody production in recombinant Chinese hamster ovary cells. This compound increased cell-specific glucose uptake and ATP levels while suppressing cell growth .
    • The findings suggest that structural modifications in the dioxopyrrolidine derivatives could lead to improved production and quality control of therapeutic monoclonal antibodies.
  • Cytotoxicity and Antitumor Activity
    • Preliminary studies indicate that compounds similar to the target molecule exhibit cytotoxic effects against various human tumor cell lines. For instance, compounds from the carbazole family showed potent activity against KB and HepG2/A2 cell lines .
    • Structure-activity relationship (SAR) studies have revealed correlations between specific structural features and enhanced antitumor efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits NF-κB and MAPK pathways; reduces TNF-α and IL-6 secretion
Monoclonal antibody productionEnhances production in CHO cells; increases glucose uptake
CytotoxicityExhibits potent activity against various tumor cell lines

Case Study: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives, it was found that treatment with these compounds significantly inhibited cytokine secretion in macrophages. The most promising candidates showed over 50% inhibition at concentrations as low as 10 μM . Further investigations into their molecular mechanisms revealed that these compounds modulate inflammatory pathways effectively.

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to a class of benzamide derivatives and incorporates thiazole rings, which are known for their biological activity. The synthesis typically involves multi-step organic reactions that include the formation of pyrrolidine and thiazole derivatives. Understanding the synthesis pathways is crucial for optimizing its production for various applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting cancer cells. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown promising results in inhibiting colorectal cancer cell lines. Molecular docking studies suggest that the compound can effectively bind to specific targets involved in cancer progression, potentially leading to the development of novel anticancer agents .

Monoclonal Antibody Production

Another significant application is in enhancing monoclonal antibody production. Research indicates that the compound can increase the yield of antibodies in recombinant Chinese hamster ovary (CHO) cell cultures. It was found to suppress cell growth while enhancing glucose uptake and ATP production during antibody synthesis. Furthermore, it can modulate the glycosylation patterns of antibodies, which is critical for their efficacy and stability .

Case Studies

Study Focus Findings
Aki et al. (2021)Monoclonal Antibody ProductionThe compound improved mAb yield by altering metabolic pathways in CHO cells and reducing unwanted glycosylation .
Molecular Docking StudiesAnticancer PropertiesDemonstrated effective binding to targets involved in colorectal cancer progression, indicating potential as a therapeutic agent .
Synthesis and EvaluationAntitumor ActivityPolyfunctionally substituted derivatives exhibited significant antitumor activity against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

  • AChE Inhibition :
    • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-...thiophene-3-carboxamide (): Exhibits 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%). Enhanced activity is attributed to H-bond interactions with Phe288 .
    • Compound IIIb (): Benzylpiperazine-substituted analog with unquantified AChE activity but structural similarities to active derivatives.
  • AMPA Receptor Modulation :
    • JAMI1001A (): Acts as a positive allosteric modulator of AMPA receptors, demonstrating how substituent choice (e.g., trifluoromethylpyrazole) shifts therapeutic targets .

Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Activity Synthesis Yield/Conditions
Target Compound 4-(2,5-Dioxopyrrolidin-1-yl)benzamido C₂₁H₂₂N₄O₄S 426.49 Not reported Likely via amide coupling (similar to )
JAMI1001A () 4-(Hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazole C₁₉H₂₀F₃N₅O₂S 451.45 AMPA receptor modulation Not specified
IIId () 4-Methoxyphenylpiperazine C₂₃H₂₉N₅O₃S 487.57 AChE inhibition (60%) 70% yield, 8-hour ethanol reflux
1429881-91-3 () 3,4-Dimethoxybenzamido C₁₉H₂₁N₃O₄S 403.45 Not reported Commercial (99+% purity)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 2,5-dioxopyrrolidin-1-yl group (electron-deficient) may enhance metabolic stability compared to electron-rich substituents like methoxyphenyl .
  • Hydrogen Bonding : Amide linkers (e.g., in IIId and JAMI1001A) improve target engagement via H-bond interactions with enzymes or receptors .

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